6-Phenyl-1,2,4-triazin-3-amine chemical structure and physical properties
6-Phenyl-1,2,4-triazin-3-amine chemical structure and physical properties
An In-Depth Technical Guide to 6-Phenyl-1,2,4-triazin-3-amine: Structure, Properties, Synthesis, and Applications
Introduction
The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Recognized as a "privileged structure," its derivatives exhibit a wide array of pharmacological activities, including anticancer, enzyme-inhibiting, and anticonvulsant properties.[1][2][3] 6-Phenyl-1,2,4-triazin-3-amine, a key member of this family, serves as both a biologically active molecule and a versatile synthetic intermediate for the development of more complex chemical entities.[4][5]
This technical guide provides a comprehensive overview of 6-Phenyl-1,2,4-triazin-3-amine, designed for researchers, scientists, and drug development professionals. It delves into the molecule's fundamental structure, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its current and potential applications in scientific research.
Molecular Structure and Identification
The structural foundation of 6-Phenyl-1,2,4-triazin-3-amine consists of a 1,2,4-triazine ring substituted with a phenyl group at the C6 position and an amine group at the C3 position. This arrangement of nitrogen atoms and substituents dictates its chemical reactivity and biological interactions.
Molecular Structure Diagram
Caption: Chemical structure of 6-Phenyl-1,2,4-triazin-3-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-phenyl-1,2,4-triazin-3-amine | [6] |
| CAS Number | 942-72-3 | [7] |
| Molecular Formula | C₉H₈N₄ | [6][8] |
| Molecular Weight | 172.19 g/mol | [8] |
| Monoisotopic Mass | 172.07489 Da | [6] |
| SMILES | C1=CC=C(C=C1)C2=CN=C(N=N2)N | [6] |
| InChI | InChI=1S/C9H8N4/c10-9-11-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,13) | [6] |
| InChIKey | NIJQGEJYKLRADI-UHFFFAOYSA-N | [6] |
Physicochemical and Spectral Properties
The physical and spectral properties of a compound are critical for its handling, formulation, and characterization. While extensive experimental data for 6-Phenyl-1,2,4-triazin-3-amine is not widely published, properties can be inferred from structurally related compounds and computational predictions.
Table 2: Physicochemical Properties
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be a solid at room temperature. | General property of similar aromatic heterocyclic compounds. |
| Melting Point | Not available in published literature. | - |
| Boiling Point | Not available in published literature. | - |
| Solubility | Presumed to have poor aqueous solubility. | Structurally related 1,2,4-triazine derivatives are often poorly soluble in water.[9] |
| logP (Predicted) | 0.5 | [6] |
Implications for Research
The predicted low aqueous solubility is a critical consideration for in vivo studies.[9] Researchers may need to develop specific formulations, such as co-solvent systems or suspensions, to achieve adequate bioavailability for pharmacokinetic and pharmacodynamic evaluations.[9]
Anticipated Spectral Characteristics
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¹H NMR: The spectrum would be expected to show a complex multiplet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the phenyl ring and the C5-proton of the triazine ring. A broad singlet for the amine (-NH₂) protons would also be anticipated, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: Signals for the nine carbon atoms would be present, with those in the phenyl and triazine rings appearing in the aromatic region (typically δ 120-160 ppm).
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine group (~3300-3500 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the triazine and phenyl rings (~1500-1650 cm⁻¹).
-
Mass Spectrometry: The compound's mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight. PubChem predicts a collision cross-section of 135.4 Ų for the [M+H]⁺ adduct.[6]
Synthesis and Mechanistic Rationale
The most prevalent and efficient method for constructing the 6-phenyl-1,2,4-triazine core involves the cyclocondensation of a 1,2-dicarbonyl compound with aminoguanidine.[1][10] This approach offers a direct and reliable pathway to the target molecule.
Principle of Synthesis
The synthesis is based on the reaction between phenylglyoxal (a 1,2-dicarbonyl compound) and aminoguanidine hydrochloride. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazine ring. The use of a mild base is often required to free the aminoguanidine from its hydrochloride salt and to facilitate the cyclization step.
Synthetic Workflow Diagram
Caption: Generalized workflow for the synthesis of 6-Phenyl-1,2,4-triazin-3-amine.
Experimental Protocol
This protocol describes a representative lab-scale synthesis.
Materials:
-
Phenylglyoxal monohydrate
-
Aminoguanidine hydrochloride
-
Sodium acetate (anhydrous)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aminoguanidine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Stir the mixture for 15-20 minutes at room temperature.
-
Causality: Sodium acetate acts as a base to neutralize the HCl salt of aminoguanidine, liberating the free base which is the active nucleophile required for the reaction.
-
-
Initial Condensation: To the stirring solution, add phenylglyoxal monohydrate (1.0 eq), either directly as a solid or as a solution in a small amount of ethanol.
-
Cyclization: Heat the reaction mixture to reflux (typically ~80-90°C). The progress of the reaction should be monitored.
-
Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new spot corresponding to the product.
-
-
Isolation: After the reaction is complete (typically 2-4 hours), cool the flask to room temperature and then further in an ice bath. The product may precipitate directly from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Final Product: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 6-Phenyl-1,2,4-triazin-3-amine. The purity and identity should be confirmed by analytical methods such as melting point, NMR, and MS.
Applications in Research and Drug Development
6-Phenyl-1,2,4-triazin-3-amine is a valuable molecule primarily due to the established biological significance of the 1,2,4-triazine scaffold. Its applications span several areas of chemical and pharmaceutical research.
-
Core Scaffold in Medicinal Chemistry: The 1,2,4-triazine ring is a key pharmacophore in numerous compounds with demonstrated biological activity. Derivatives have been synthesized and evaluated for a range of therapeutic targets, with many exhibiting potent anticancer activity against various cell lines.[3][11] The presence of the amine and phenyl groups on the 6-Phenyl-1,2,4-triazin-3-amine core provides two distinct points for chemical modification, allowing for the creation of diverse compound libraries for screening.
-
Synthetic Building Block: The molecule serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.[4] For example, the amine group can be acylated or alkylated, and the triazine or phenyl rings can undergo further substitution reactions, such as halogenation, to create versatile intermediates for cross-coupling reactions like the Suzuki coupling.[1][5]
-
Foundation for Enzyme Inhibitors: The nitrogen-rich heterocyclic nature of the 1,2,4-triazine ring makes it an effective structure for interacting with the active sites of enzymes, particularly kinases. Many kinase inhibitors incorporate similar heterocyclic cores.[1]
-
Anticonvulsant Research: Derivatives of the 1,2,4-triazine core have been designed and synthesized as potential anticonvulsant agents, with some showing promising activity in preclinical models.[2]
Conclusion
6-Phenyl-1,2,4-triazin-3-amine is a heterocyclic compound of significant scientific interest. Its well-defined structure, combined with the proven biological relevance of the 1,2,4-triazine scaffold, makes it a valuable target for both synthesis and application-oriented research. While detailed physicochemical data remains somewhat limited, established synthetic routes provide reliable access to the molecule. Its primary value lies in its role as a foundational structure in medicinal chemistry, offering a robust platform for the design and discovery of novel therapeutics, particularly in the fields of oncology and neurology. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their scientific endeavors.
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